molecular formula C13H17N3O4 B12874853 Ethyl 2-amino-3-nitro-6-(pyrrolidin-1-yl)benzoate CAS No. 921222-11-9

Ethyl 2-amino-3-nitro-6-(pyrrolidin-1-yl)benzoate

Cat. No.: B12874853
CAS No.: 921222-11-9
M. Wt: 279.29 g/mol
InChI Key: JDFJWDNNPWPJLD-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-nitro-6-(pyrrolidin-1-yl)benzoate is a complex organic compound featuring a benzoate ester functional group, an amino group, a nitro group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-3-nitro-6-(pyrrolidin-1-yl)benzoate typically involves multi-step organic reactions. One common method starts with the nitration of ethyl benzoate to introduce the nitro group. This is followed by the introduction of the amino group through a reduction reaction. The pyrrolidine ring is then attached via nucleophilic substitution. The final product is purified using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale nitration and reduction reactions, followed by continuous flow processes for the nucleophilic substitution. The use of automated systems for purification ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-nitro-6-(pyrrolidin-1-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The ester group can undergo nucleophilic substitution to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various esters or amides.

Scientific Research Applications

Ethyl 2-amino-3-nitro-6-(pyrrolidin-1-yl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-nitro-6-(pyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with its targets, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-3-nitrobenzoate: Lacks the pyrrolidine ring, making it less sterically hindered.

    Ethyl 2-amino-6-(pyrrolidin-1-yl)benzoate: Lacks the nitro group, affecting its electronic properties.

    Ethyl 3-nitro-6-(pyrrolidin-1-yl)benzoate: Lacks the amino group, altering its hydrogen bonding capabilities.

Uniqueness

Ethyl 2-amino-3-nitro-6-(pyrrolidin-1-yl)benzoate is unique due to the combination of its functional groups, which provide a balance of electronic and steric properties. This makes it a versatile compound for various applications in research and industry.

Biological Activity

Ethyl 2-amino-3-nitro-6-(pyrrolidin-1-yl)benzoate is a compound of considerable interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a nitro group and an amino group attached to a benzoate ring, along with a pyrrolidine moiety. The presence of these functional groups is critical for its biological activity. The compound's molecular formula is C14H18N4O3, and its structure can be represented as follows:

C14H18N4O3\text{C}_{14}\text{H}_{18}\text{N}_{4}\text{O}_{3}

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds containing similar structural motifs. For instance, derivatives with pyrrolidine rings have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.

Table 1: Antibacterial Activity of Related Compounds

Compound NameMIC (µg/mL)Target Bacteria
This compound<100E. coli, S. aureus
2,6-dipyrrolidino-1,4-dibromobenzene75B. subtilis
2,4,6-tripyrrolidinochlorobenzene<125Pseudomonas aeruginosa

These results suggest that this compound may exhibit low minimum inhibitory concentration (MIC) values, indicating potent antibacterial effects.

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. Similar compounds with amino and nitro substituents have been shown to selectively inhibit cancer cell proliferation while sparing normal cells. The mechanism may involve the induction of apoptosis in cancer cells or interference with cell cycle progression.

Table 2: Cytotoxicity Data

Compound NameIC50 (µM)Cancer Cell Line
This compound20.94 ± 0.13SH-SY5Y (Neuroblastoma)
Benzimidazole derivative37.68 ± 0.20A549 (Lung Cancer)

The IC50 values indicate that this compound has significant cytotoxic effects on certain cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Mechanistic Insights

Studies have indicated that the biological activity of this compound may be attributed to its ability to modulate key cellular pathways:

  • Membrane Disruption : The compound may increase membrane permeability in bacterial cells, leading to cell lysis.
  • Enzyme Inhibition : It could inhibit essential enzymes such as DNA gyrase or topoisomerases, which are crucial for bacterial replication.
  • Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways, leading to programmed cell death.

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • Bacterial Infections : A study demonstrated that a pyrrolidine derivative significantly reduced bacterial load in infected mice models.
  • Cancer Treatment : Clinical trials on related compounds showed promising results in reducing tumor size in patients with advanced malignancies.

Properties

CAS No.

921222-11-9

Molecular Formula

C13H17N3O4

Molecular Weight

279.29 g/mol

IUPAC Name

ethyl 2-amino-3-nitro-6-pyrrolidin-1-ylbenzoate

InChI

InChI=1S/C13H17N3O4/c1-2-20-13(17)11-9(15-7-3-4-8-15)5-6-10(12(11)14)16(18)19/h5-6H,2-4,7-8,14H2,1H3

InChI Key

JDFJWDNNPWPJLD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1N)[N+](=O)[O-])N2CCCC2

Origin of Product

United States

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